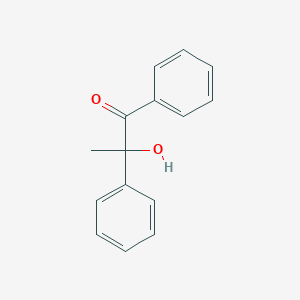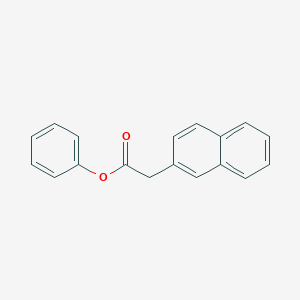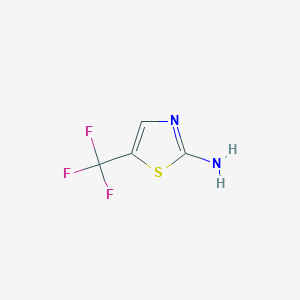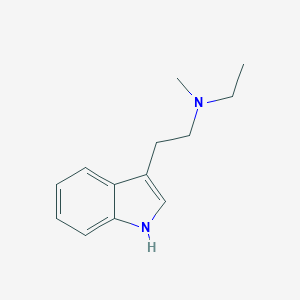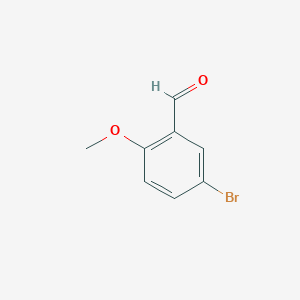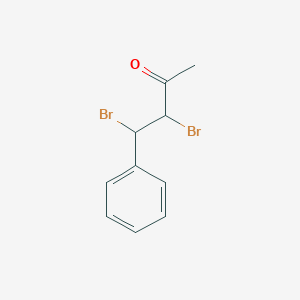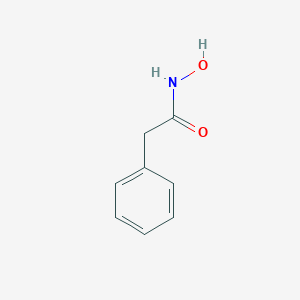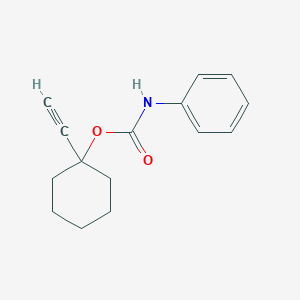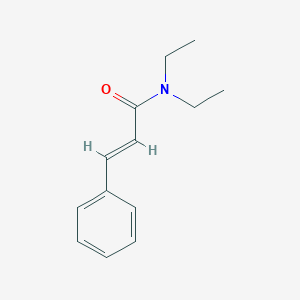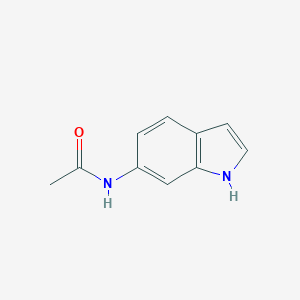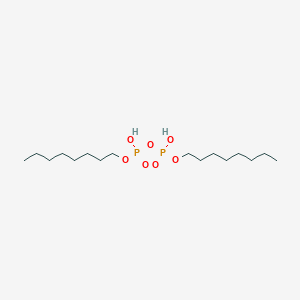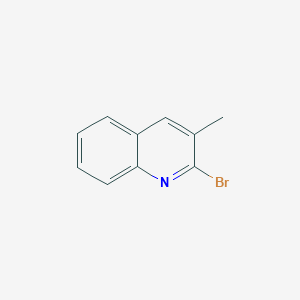
2-Bromo-3-methylquinoline
Descripción general
Descripción
“2-Bromo-3-methylquinoline” is a chemical compound with the CAS Number: 35740-86-4 . It has a molecular weight of 222.08 and its IUPAC name is 2-bromo-3-methylquinoline .
Synthesis Analysis
While specific synthesis methods for 2-Bromo-3-methylquinoline were not found, quinoline derivatives have been synthesized using various methods . For instance, the autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-methylquinoline is 1S/C10H8BrN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-3-methylquinoline were not found, studies on similar compounds like 2-bromo-3-methoxythiophene have been conducted . The polymerization reaction of 2-bromo-3-methoxythiophene was analyzed using various techniques such as UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .
Physical And Chemical Properties Analysis
2-Bromo-3-methylquinoline is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Aplicaciones Científicas De Investigación
Quinoline is an essential segment of both natural and synthetic compounds and has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in drug discovery .
There are numerous derivatives of the bioactive quinolines that have been harnessed via expeditious synthetic approaches . This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
-
Medicinal Chemistry Quinoline is an essential segment of both natural and synthetic compounds. It plays a major role in drug discovery . Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .
-
Industrial and Synthetic Organic Chemistry Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
-
Food Industry Quinoline derivatives are utilized in the food industry .
-
Dyes Quinoline derivatives are used in the production of dyes .
-
Materials Quinoline derivatives are used in the production of various materials .
-
Synthesis of Bioactive Compounds Quinoline and its derivatives are often used in the synthesis of biologically and pharmaceutically active compounds . They are key scaffolds in drug discovery and play a major role in medicinal chemistry .
-
Antimicrobial Agents Many quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
-
Anticancer Agents Quinoline derivatives have been found to exhibit anticancer activity . They are used extensively in the treatment of various types of cancer .
-
Antiviral Agents Quinoline derivatives have been found to exhibit antiviral activity . They are used in the treatment of various viral infections .
-
Antidepressant and Anticonvulsant Agents Quinoline derivatives have been found to exhibit antidepressant and anticonvulsant activities . They are used in the treatment of various neurological disorders .
-
Anti-inflammatory Agents Quinoline derivatives have been found to exhibit anti-inflammatory activity . They are used in the treatment of various inflammatory conditions .
Safety And Hazards
2-Bromo-3-methylquinoline has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZHWAJZNZJAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361246 | |
| Record name | 2-bromo-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylquinoline | |
CAS RN |
35740-86-4 | |
| Record name | 2-bromo-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



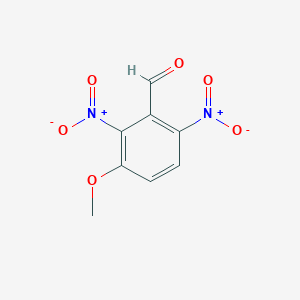
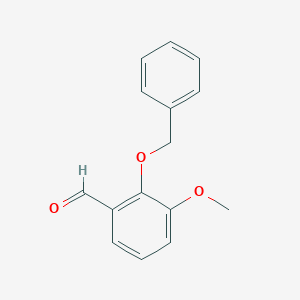
![1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone](/img/structure/B189299.png)
